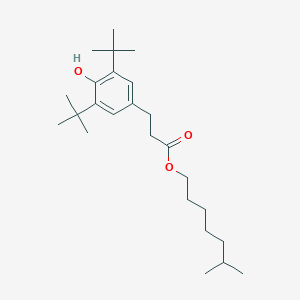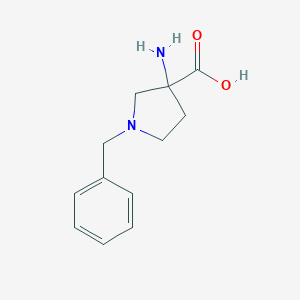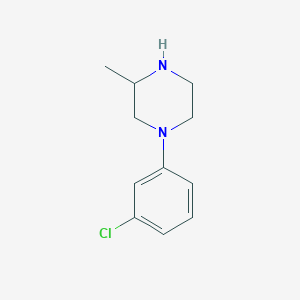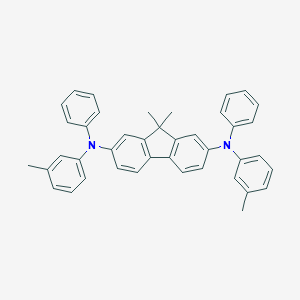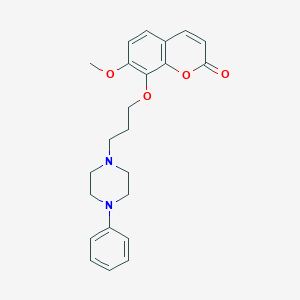
8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin is a coumarin derivative that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as 'CPC-201' and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Effets Biochimiques Et Physiologiques
Studies have shown that 8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin possesses various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. It has also been demonstrated to have antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess antifungal activity by inhibiting the growth of certain fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin is its potential pharmacological properties. It has shown to possess various activities that could be useful in treating various diseases. However, one of the limitations of this compound is its limited solubility, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin. One of the areas of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential targets in the body. Another direction for future research is the development of more efficient synthesis methods to improve the yield and purity of the product.
Conclusion
In conclusion, 8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin is a coumarin derivative that has shown potential pharmacological properties. Its synthesis has been achieved through various methods, and it has been extensively studied for its potential use in treating various diseases. Although its mechanism of action is not fully understood, it has been shown to possess various biochemical and physiological effects. Further research is needed to fully understand the potential of this compound and to identify its future applications.
Méthodes De Synthèse
The synthesis of 8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin has been achieved through various methods. One of the most common methods is the reaction of 7-hydroxycoumarin with 3-(4-phenyl-1-piperazinyl)propyl bromide in the presence of potassium carbonate. This method yields a high purity product with a good yield.
Applications De Recherche Scientifique
8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin has been extensively studied for its potential pharmacological properties. It has shown to possess various activities such as anti-inflammatory, antitumor, and antifungal activities. It has also been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
Numéro CAS |
148727-09-7 |
|---|---|
Nom du produit |
8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin |
Formule moléculaire |
C23H26N2O4 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
7-methoxy-8-[3-(4-phenylpiperazin-1-yl)propoxy]chromen-2-one |
InChI |
InChI=1S/C23H26N2O4/c1-27-20-10-8-18-9-11-21(26)29-22(18)23(20)28-17-5-12-24-13-15-25(16-14-24)19-6-3-2-4-7-19/h2-4,6-11H,5,12-17H2,1H3 |
Clé InChI |
BSRBRURAFYKAFS-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C4=CC=CC=C4 |
SMILES canonique |
COC1=C(C2=C(C=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C4=CC=CC=C4 |
Autres numéros CAS |
148727-09-7 |
Synonymes |
8-(3-(4-phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin 8-PPPMC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



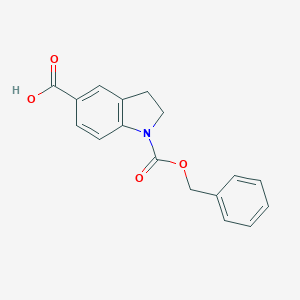
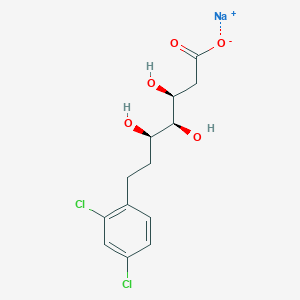
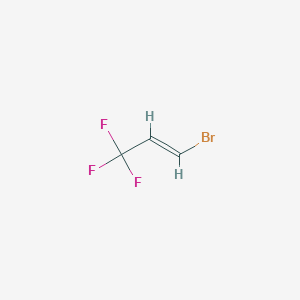
![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)
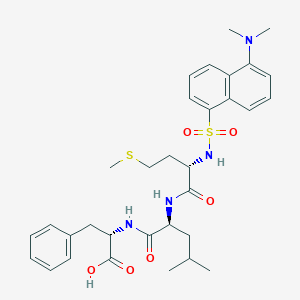
![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)
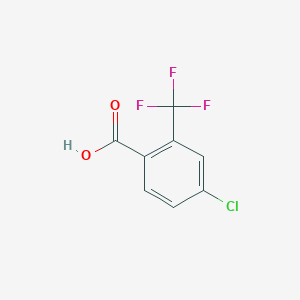
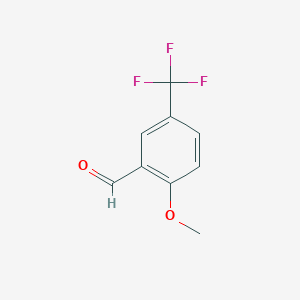
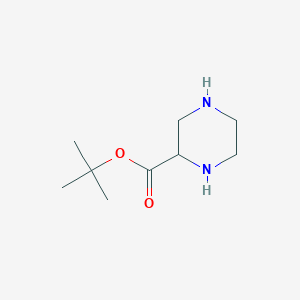
![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)
